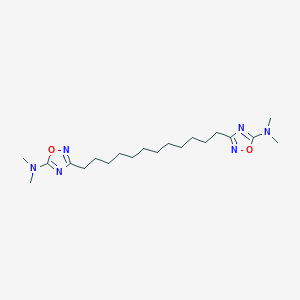
3,3'-(Dodecane-1,12-diyl)bis(N,N-dimethyl-1,2,4-oxadiazol-5-amine)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3,3’-(Dodecane-1,12-diyl)bis(N,N-dimethyl-1,2,4-oxadiazol-5-amine) is a synthetic organic compound characterized by the presence of two oxadiazole rings connected by a dodecane chain
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3,3’-(Dodecane-1,12-diyl)bis(N,N-dimethyl-1,2,4-oxadiazol-5-amine) typically involves the following steps:
Formation of the Oxadiazole Rings: The oxadiazole rings can be synthesized through the cyclization of appropriate precursors, such as amidoximes and carboxylic acids, under dehydrating conditions.
Linking the Oxadiazole Rings: The dodecane chain is introduced by reacting the oxadiazole rings with a dodecane dihalide (e.g., dodecane dibromide) under basic conditions to form the desired bis-oxadiazole compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the reaction conditions to maximize yield and purity. This includes controlling temperature, reaction time, and the use of catalysts or solvents to facilitate the reactions.
Analyse Des Réactions Chimiques
Types of Reactions
3,3’-(Dodecane-1,12-diyl)bis(N,N-dimethyl-1,2,4-oxadiazol-5-amine) can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the oxadiazole rings to other functional groups.
Substitution: The compound can participate in substitution reactions, where functional groups on the oxadiazole rings or the dodecane chain are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxadiazole oxides, while reduction can produce amines or alcohols.
Applications De Recherche Scientifique
3,3’-(Dodecane-1,12-diyl)bis(N,N-dimethyl-1,2,4-oxadiazol-5-amine) has several scientific research applications:
Materials Science: The compound can be used in the development of advanced materials, such as polymers and nanomaterials, due to its unique structural properties.
Medicinal Chemistry:
Biological Studies: The compound can be used in studies involving enzyme inhibition, receptor binding, and other biochemical processes.
Industrial Applications: It may be used as a catalyst or intermediate in various industrial chemical processes.
Mécanisme D'action
The mechanism of action of 3,3’-(Dodecane-1,12-diyl)bis(N,N-dimethyl-1,2,4-oxadiazol-5-amine) involves its interaction with molecular targets such as enzymes or receptors. The oxadiazole rings can participate in hydrogen bonding, π-π interactions, and other non-covalent interactions, which can modulate the activity of the target molecules. The dodecane chain provides hydrophobic interactions that can enhance the compound’s binding affinity and specificity.
Comparaison Avec Des Composés Similaires
Similar Compounds
3,3’-(Dodecane-1,12-diyl)bis(1-methyl-1H-benzo[d]imidazol-3-ium) bromide: This compound has a similar dodecane linker but features benzimidazole rings instead of oxadiazole rings.
Methylenebis(1,2,4-oxadiazole-3-yl): This compound has a shorter linker (methylene) between the oxadiazole rings.
Uniqueness
3,3’-(Dodecane-1,12-diyl)bis(N,N-dimethyl-1,2,4-oxadiazol-5-amine) is unique due to its long dodecane chain, which provides distinct hydrophobic properties and flexibility. This structural feature can influence its interactions with biological targets and its solubility in various solvents, making it a versatile compound for different applications.
Propriétés
Numéro CAS |
648441-08-1 |
|---|---|
Formule moléculaire |
C20H36N6O2 |
Poids moléculaire |
392.5 g/mol |
Nom IUPAC |
3-[12-[5-(dimethylamino)-1,2,4-oxadiazol-3-yl]dodecyl]-N,N-dimethyl-1,2,4-oxadiazol-5-amine |
InChI |
InChI=1S/C20H36N6O2/c1-25(2)19-21-17(23-27-19)15-13-11-9-7-5-6-8-10-12-14-16-18-22-20(26(3)4)28-24-18/h5-16H2,1-4H3 |
Clé InChI |
FUWPPZFHYQWQSK-UHFFFAOYSA-N |
SMILES canonique |
CN(C)C1=NC(=NO1)CCCCCCCCCCCCC2=NOC(=N2)N(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


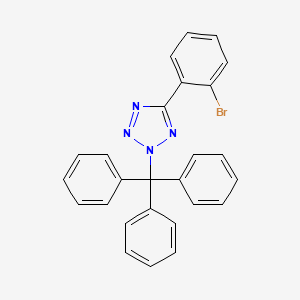
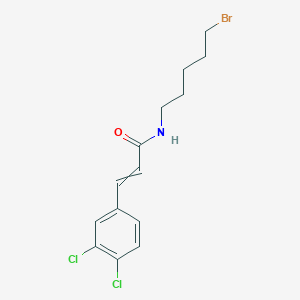
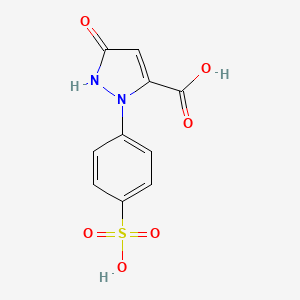
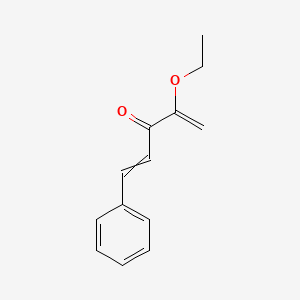
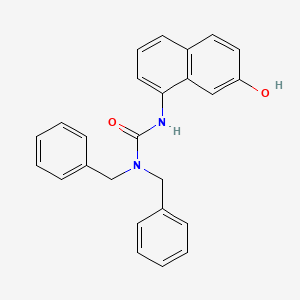
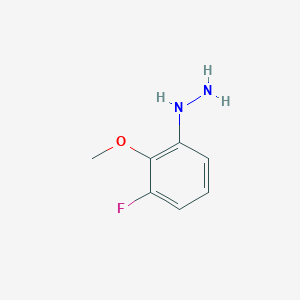
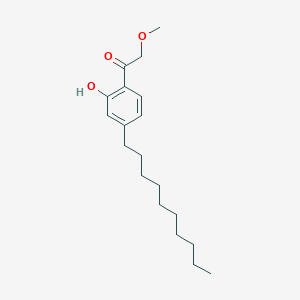
![[(4,4-Dimethyl-2-oxo-1,3-oxazolidin-3-yl)methyl]phosphonic acid](/img/structure/B15168641.png)
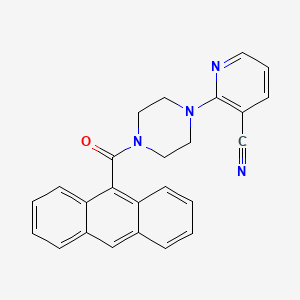
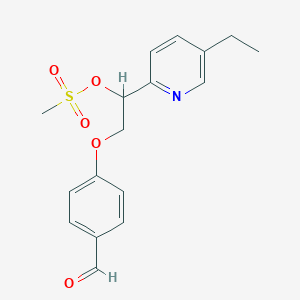
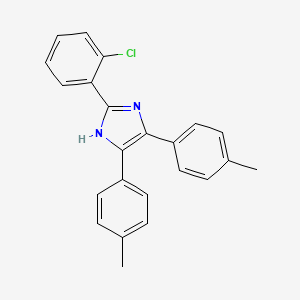
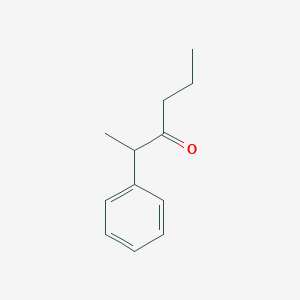
![1-{[2-(Acetyloxy)-4-nitrophenyl]methyl}pyridin-1-ium bromide](/img/structure/B15168678.png)
![6,6',6''-[Benzene-1,3,5-triyltris(carbonylazanediyl)]trihexanoic acid](/img/structure/B15168683.png)
